molecular formula C14H14ClNO B12124926 (2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one

(2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B12124926
M. Wt: 247.72 g/mol
InChI Key: PCCPIAJDYTUNAC-UKTHLTGXSA-N
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Description

(2E)-2-(3-Chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one is a quinuclidine derivative featuring a 3-chlorobenzylidene substituent at the C-2 position in the E configuration. The quinuclidine core (1-azabicyclo[2.2.2]octane) is a rigid bicyclic structure that enhances binding affinity to biological targets, such as neurokinin-1 (NK-1) receptors . The 3-chlorophenyl group introduces electronic and steric effects that modulate interactions with receptors or enzymes. This compound is synthesized via Claisen-Schmidt condensation between 1-azabicyclo[2.2.2]octan-3-one hydrochloride and 3-chlorobenzaldehyde .

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

(2E)-2-[(3-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H14ClNO/c15-12-3-1-2-10(8-12)9-13-14(17)11-4-6-16(13)7-5-11/h1-3,8-9,11H,4-7H2/b13-9+

InChI Key

PCCPIAJDYTUNAC-UKTHLTGXSA-N

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC(=CC=C3)Cl

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of 3-chlorobenzaldehyde with 1-azabicyclo[2.2.2]octan-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications at the C-2 Position

Quinuclidine derivatives modified at the C-2 position with arylidene or heteroarylidene groups exhibit diverse pharmacological profiles. Key structural analogs include:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name (Configuration) Substituent Key Properties/Activities References
(2E)-2-(3-Chlorobenzylidene)-... 3-Chlorophenyl Potential NK-1 antagonism (inferred from SAR)
(2Z)-2-(2-Chlorobenzylidene)-... 2-Chlorophenyl (Z) Crystalline structure; antimicrobial potential
(2E)-2-(4-Methoxybenzylidene)-... 4-Methoxyphenyl (E) Enhanced solubility in polar solvents
(2Z)-2-(2,4-Dichlorobenzylidene)-... 2,4-Dichlorophenyl (Z) Higher molar mass (282.17 g/mol); synthetic intermediate
(2Z)-2-(1H-Indol-3-ylmethylene)-... Indol-3-yl (Z) Hydrogen-bonding interactions; crystallographic data
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one Methylidene Lower density (1.11 g/cm³); intermediate in drug synthesis

Impact of Substituent Position and Electronic Effects

  • Chlorine Position: The 3-chloro derivative may exhibit distinct binding compared to 2- or 4-chloro analogs due to differences in steric hindrance and electronic effects.
  • Halogen vs. Methoxy Groups : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups influence the electron density of the benzylidene ring, affecting interactions with hydrophobic pockets or polar residues in target proteins .

Stereochemical Considerations (E vs. Z Isomerism)

In contrast, Z isomers (e.g., 2-chloro and 2,4-dichloro analogs) may adopt geometries less compatible with target sites, reducing potency . For example, indol-3-ylmethylene derivatives in the Z configuration form intermolecular hydrogen bonds that stabilize crystal packing but may limit membrane permeability .

Physicochemical Properties

  • Solubility : Methoxy-substituted derivatives (e.g., 4-methoxy analog) exhibit higher solubility in polar solvents like ethyl acetate, whereas chlorinated analogs may require organic solvents for purification .
  • Thermal Stability: The 2-methylidene analog has a boiling point of 91–92°C at 7 Torr, while hydrochlorides (e.g., 3-quinuclidinone HCl) are more stable and water-soluble .

Biological Activity

(2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one is a compound that belongs to the class of azabicyclic compounds, which have garnered interest for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C14_{14}H14_{14}ClN\O
  • CAS Number : 106218-50-2
  • SMILES Notation : Clc1cccc(c1)/C=C\1/N2CCC(C1=O)CC2

Biological Activity Overview

Research into the biological activity of (2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one has indicated several potential therapeutic applications, particularly in neuropharmacology and as a potential anti-inflammatory agent.

1. Neuropharmacological Effects

Studies have demonstrated that compounds similar to (2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one exhibit neuroprotective properties. For instance, derivatives of azabicyclic compounds have shown promise in protecting neuronal cells from oxidative stress-induced damage.

StudyFindings
Neuroprotection Study (2020) The compound was found to reduce oxidative stress markers in neuronal cell cultures by up to 30% compared to controls .
Cognitive Function Assessment (2021) In animal models, administration improved memory retention scores significantly .

2. Anti-inflammatory Activity

The compound's anti-inflammatory properties have been investigated in various models, showing a reduction in pro-inflammatory cytokines.

StudyFindings
In Vivo Inflammation Model (2020) Treatment with the compound resulted in a 40% decrease in TNF-alpha levels .
Cell Culture Assays (2019) Significant inhibition of IL-6 production was observed at concentrations above 10 µM .

The proposed mechanism of action for (2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one involves modulation of key signaling pathways related to inflammation and oxidative stress response. The compound appears to interact with cellular receptors involved in these pathways, leading to downstream effects that mitigate cellular damage.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Neurodegenerative Disease Model

A study conducted on mice with induced neurodegeneration showed that treatment with (2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one led to improved behavioral outcomes and reduced neuronal loss.

Case Study 2: Chronic Inflammation

In a clinical trial involving patients with chronic inflammation, participants receiving the compound reported significant reductions in pain and swelling compared to the placebo group.

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